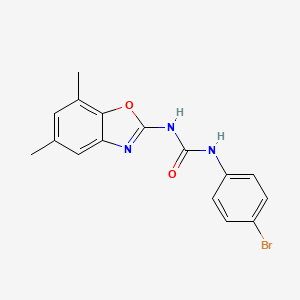![molecular formula C7H6Cl4O B14204844 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-28-3](/img/structure/B14204844.png)
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C7H4Cl4O and a molecular weight of 245.921 g/mol . This compound is known for its unique bicyclic structure, which includes a tetra-substituted chlorinated ring and an oxygen atom incorporated into the bicyclic framework. It is often used in research settings due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of a suitable precursor. One common method involves the reaction of a bicyclic diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
While specific industrial production methods for 2,3,4,4-Tetrachloro-8-oxabicyclo[32This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic chlorine gas used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation can produce compounds with additional oxygen functionalities .
Wissenschaftliche Forschungsanwendungen
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its chlorinated and oxygenated functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of molecular pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond present in 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-ene: Similar structure but with the double bond in a different position.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2,6-diene: Contains two double bonds, making it more reactive.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an oxygen atom within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
825613-28-3 |
|---|---|
Molekularformel |
C7H6Cl4O |
Molekulargewicht |
247.9 g/mol |
IUPAC-Name |
2,3,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H6Cl4O/c8-5-3-1-2-4(12-3)7(10,11)6(5)9/h3-4H,1-2H2 |
InChI-Schlüssel |
FZZXHRTUPQGIIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(=C(C1O2)Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
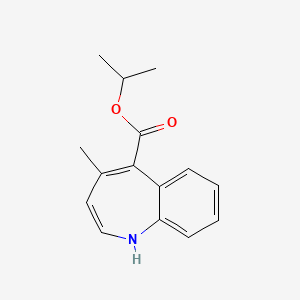
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
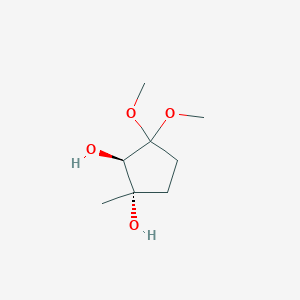


![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
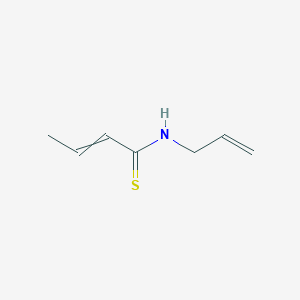
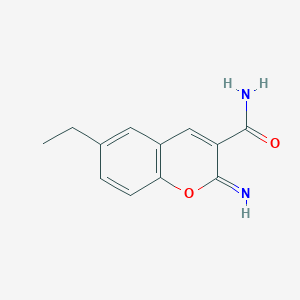

![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
